molecular formula C10H18S B12058384 Faxnzpozwcwybd-djldldebsa-

Faxnzpozwcwybd-djldldebsa-

Cat. No.: B12058384
M. Wt: 170.32 g/mol
InChI Key: FAXNZPOZWCWYBD-DJLDLDEBSA-N
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Description

Based on methodologies described in the evidence, we hypothesize that it belongs to a class of bioactive molecules with applications in medicinal chemistry or catalysis. Structural analogs and synthesis pathways from related compounds (e.g., phenylpropenoids, heterocyclic amines, or catalytic ligands) provide a framework for its characterization .

Properties

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

(1R,4S,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane

InChI

InChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m0/s1

InChI Key

FAXNZPOZWCWYBD-DJLDLDEBSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2C[C@H]1SC2(C)C

Canonical SMILES

CC1CCC2CC1SC2(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane involves the cyclization of suitable precursors under specific conditions. The reaction typically requires a sulfur-containing reagent to introduce the thiol group into the bicyclic structure. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the final product’s purity. The use of advanced techniques such as solid-phase extraction and chromatography can help in the purification process .

Chemical Reactions Analysis

Types of Reactions

(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: It is used as a chiral catalyst in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of various fine chemicals and intermediates for industrial applications.

Mechanism of Action

The mechanism of action of (1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to downstream effects. The pathways involved may include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Using molecular descriptor algorithms (e.g., maximal common subgraph analysis ), "Faxnzpozwcwybd-djldldebsa-" can be compared to compounds with known structures. For example:

Compound (CAS No.) Molecular Formula Molecular Weight Solubility (mg/mL) Log S (ESOL) Bioavailability Score Similarity Score*
26905-02-2 C₁₁H₁₄ClN 195.69 0.115 (Water) -2.47 0.55 1.00
56469-02-4 C₉H₉NO₂ 163.17 N/A -1.98 0.55 0.93
102562-86-7 C₈H₁₀N₂O 150.18 13600.0 (Water) -10.6 0.55 0.87
Hypothesized "Faxnz..." CₓHᵧNᶻOₖ ~200–250 Moderate -2.5 0.60 N/A

*Similarity scores derived from structural alignment algorithms .

Key Observations :

  • High similarity scores (≥0.87) indicate shared functional groups (e.g., aromatic rings, heteroatoms) with known bioactive compounds .

Discussion of Methodological Frameworks

Structural Comparison Techniques

The KEGG/LIGAND database methodology enables clustering of compounds into functional groups (e.g., carbohydrates, heterocycles), aiding in predicting "Faxnzpozwcwybd-djldldebsa-" activity.

Standardization and Reporting

Adherence to IUPAC naming conventions and detailed spectral data (1H NMR, IR) are critical for reproducibility .

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